molecular formula C9H9B B3108699 2-Bromo-4-ethenyl-1-methylbenzene CAS No. 167960-11-4

2-Bromo-4-ethenyl-1-methylbenzene

Cat. No. B3108699
CAS RN: 167960-11-4
M. Wt: 197.07 g/mol
InChI Key: XDMTVCPQOZZZPA-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenyl-1-methylbenzene, also known as 2-bromoallylbenzene, is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. The compound has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. In addition, it has been used as a reagent in various reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of heterocyclic compounds.

Scientific Research Applications

Thermochemical Properties

Thermochemistry of Halogen-Substituted Methylbenzenes
The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-4-ethenyl-1-methylbenzene, have been studied extensively. These investigations have covered vapor pressures, vaporization, fusion, and sublimation enthalpies, employing transpiration methods to ensure accurate and internally consistent measurements. Quantum-chemical methods were utilized to calculate gas-phase enthalpies of formation for these compounds, providing essential data for understanding their thermochemical behavior. This research aids in the development of simple group-additivity procedures for estimating vaporization enthalpies and both gas-phase and liquid-phase enthalpies of formation of halogen-substituted methylbenzenes (Verevkin et al., 2015).

Organic Synthesis Applications

Selective Radical Cyclisation
The controlled-potential reduction of bromo-substituted ethers, closely related to this compound, has been shown to lead to high yields of tetrahydrofuran derivatives. This process, catalyzed by electrogenerated nickel(I) tetramethylcyclam, demonstrates the utility of bromo-substituted compounds in facilitating selective radical cyclisation reactions, a valuable method in organic synthesis for constructing complex cyclic structures (Esteves, Ferreira, & Medeiros, 2007).

Synthesis of Benzophenone Derivatives
2-Bromo-4,5,2′,4′,6′-Pentamethoxyl benzophenone, a derivative closely related to the compound of interest, highlights the role of bromo-substituted molecules as intermediates in synthesizing key compounds. The methodology involves a two-step process starting from trimethoxybenzene, showcasing the strategic use of bromo-substituted compounds in complex organic syntheses (Jin, 2011).

Chemical Reactivity and Mechanistic Insights

Methylbenzene Hydrocarbon Pool in Methanol-to-Olefins Conversion
Research into the methanol-to-olefins (MTO) reaction over zeolite H-ZSM-5 has revealed the formation and reactivity of a methylbenzenes hydrocarbon pool, which includes derivatives similar to this compound. This work provides valuable mechanistic insights into the conversion processes, showing how different methylbenzenes contribute to the formation of key industrial chemicals like ethene and propene. The study emphasizes the role of bromo-substituted compounds in understanding catalytic processes and enhancing selectivity towards desired products (Wang et al., 2015).

properties

IUPAC Name

2-bromo-4-ethenyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMTVCPQOZZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

KHSO4 (0.55 g, 34 mmol), hydroquinone (0.142 g, 1.3 mmol), and 1-(3-bromo-4-methyl-phenyl)ethanol (17.2 g, 80 mmol) were added to a 25 mL round-bottom flask equipped with a distillation equipment. Under stirring, the system was vacuumed at 3 mm Hg and heated. A liquid product (13.6 g, 86% yield) was colleted at 102° C. (3 mm Hg). 1H NMR (300 MHz, CDCl3) δ 2.37 (3H, s), 5.23 (1H, d, J=10.9 Hz), 5.69 (1H, d, J=17.6 Hz), 6.60 (1H, dd, J=10.9, 17.6 Hz), 7.16 (1H, d, J=7.8 Hz), 7.21 (1H, d, J=7.8 Hz), 7.57 (1H, s); 13C NMR (75 MHz, CDCl3) δ 22.63, 114.32, 125.04, 125.09, 129.92, 130.76, 135.30, 137.11, 137.22 ppm; IR (neat) 3091 (m), 3063 (m), 3016 (s), 2985 (s), 2964 (m), 1899 (w), 1833 (w), 1701 (w), 1629 (m), 1602 (m), 1554 (s), 1492 (s), 1450 (s), 1380 (s), 1304 (w), 1278 (m), 1205 (m), 1037 (s), 989 (s), 914 (s), 833 (s), 854 (s), 826 (s) cm−1; MS m/z 197(M++1) 171, 169, 117, 115, 91, 89; HRMS calcd.: C9H9Br 195.9888, found: 195.9887.
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0.142 g
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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